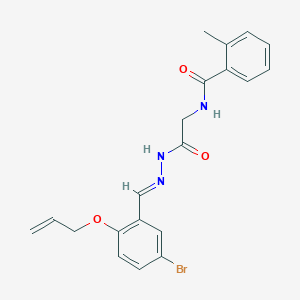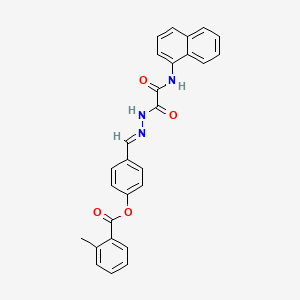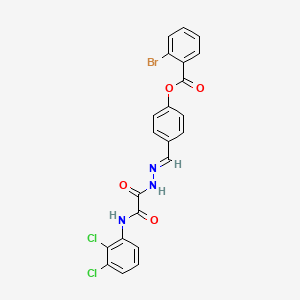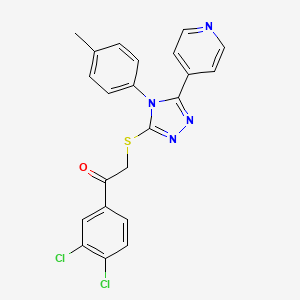
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzylidene group: The pyrazole intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Attachment of the chlorobenzyl group: The final step involves the reaction of the benzylidene-pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening to identify the best reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
Types of Reactions
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学研究应用
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-(4-((2-Bromobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((2-Fluorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((2-Methylbenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
634897-08-8 |
|---|---|
分子式 |
C26H23ClN4O2 |
分子量 |
458.9 g/mol |
IUPAC 名称 |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-2-18-7-9-19(10-8-18)16-28-31-26(32)25-15-24(29-30-25)20-11-13-22(14-12-20)33-17-21-5-3-4-6-23(21)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI 键 |
JEXMDHKGKOXOGK-LQKURTRISA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[({[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12026206.png)

![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12026223.png)
![N-(3,4-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12026228.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12026256.png)
![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026278.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)


![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
